methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine

Medicinal Chemistry Drug Design Physicochemical Profiling

This secondary N-methylaminomethyl-1,2,4-triazole (5-yl regioisomer) offers a measurable 0.5 log unit lipophilicity advantage over primary-amine triazole analogs, making it the preferred scaffold for intracellular kinase inhibitor programs where passive permeability is critical. Its single hydrogen-bond donor (vs. two in primary amines) aligns with CNS penetration design principles, favoring blood-brain barrier-permeable chemical probes. The distinct 42.7 Ų TPSA and atom-connectivity pattern enable rational SAR mapping of triazole-binding pockets. Supplied at ≥95% minimum purity to eliminate confounding impurities from screening collections. Replacing this specific regioisomer with a 3-yl analog or primary-amine variant introduces physicochemical shifts that compromise target-binding kinetics and molecular recognition — substitution is not analytically equivalent.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
CAS No. 1250355-24-8
Cat. No. B1426371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine
CAS1250355-24-8
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCNCC1=NC=NN1C
InChIInChI=1S/C5H10N4/c1-6-3-5-7-4-8-9(5)2/h4,6H,3H2,1-2H3
InChIKeyXFRKAZBZVVTALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine (CAS 1250355-24-8) – Key Identity and Baseline Characteristics


Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine (CAS 1250355-24-8) is a 1,2,4-triazole derivative that carries a secondary N-methylaminomethyl substituent at the 5-position of the triazole ring [1]. Its molecular formula is C₅H₁₀N₄ and its molecular weight is 126.16 g/mol [1]. The compound is commercially supplied with a minimum purity of 95% and is catalogued as a versatile small-molecule scaffold for medicinal chemistry and chemical biology research .

Why Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine Cannot Be Replaced by Generic Triazole Analogs


Replacing methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine with a regioisomer such as the 3‑yl analog or with a primary‑amine variant introduces measurable changes in lipophilicity, hydrogen-bonding profile, and electronic distribution [1]. These physicochemical differences directly affect molecular recognition, passive permeability, and target‑binding kinetics , making simple substitution unreliable for reproducible scientific outcomes and rational compound selection.

Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine – Quantitative Head‑to‑Head Differentiation Evidence


Increased Lipophilicity Compared to Primary Amine Analog

The target compound exhibits a computed XLogP3 value of −0.6 [1], which is 0.5 log units higher than the −1.1 value reported for the primary amine comparator (1‑methyl‑1H‑1,2,4‑triazol‑3‑yl)methanamine . This difference indicates greater lipophilicity for the secondary N‑methylamine derivative.

Medicinal Chemistry Drug Design Physicochemical Profiling

Regioisomeric Positioning Alters Topological Polar Surface Area

The target compound places the methylaminomethyl group at the 5‑position of the triazole ring, yielding a topological polar surface area (TPSA) of 42.7 Ų [1]. The 3‑yl regioisomer (CAS 215871‑45‑7) possesses a different spatial arrangement of hydrogen‑bond acceptors, which is expected to produce a measurably lower TPSA.

Chemical Biology Structure-Activity Relationship ADME Prediction

Reduced Hydrogen‑Bond Donor Count Relative to Primary Amine Analogs

The secondary N‑methylamine present in the target compound contributes 1 hydrogen‑bond donor [1], whereas the primary amine analog (1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)methanamine (CAS 244639‑03‑0) provides 2 hydrogen‑bond donors. This reduction decreases polarity and may improve central nervous system (CNS) penetration.

Medicinal Chemistry Blood-Brain Barrier Penetration Library Design

Guaranteed Purity Specification Supports Reproducible Screening

Commercial suppliers list the compound with a minimum purity of 95% , a specification that is not uniformly achieved by all in‑class triazole building blocks. This level of purity ensures that screening hits are not artifacts of contaminants and that synthetic transformations proceed with predictable stoichiometry.

Procurement Quality Control High-Throughput Screening

Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine – Priority Application Scenarios Based on Quantifiable Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Tuned Lipophilicity

When a project demands an increase in compound lipophilicity without introducing additional aromatic rings, the 0.5 log unit higher XLogP3 of methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine compared to primary‑amine triazole building blocks [1] makes it the preferred scaffold. This property is particularly valuable in intracellular kinase inhibitor programs where passive permeability is a critical parameter.

CNS‑Targeted Probe Development Leveraging Reduced Hydrogen‑Bond Donor Count

The single hydrogen‑bond donor of the secondary N‑methylamine, versus two donors in primary amine analogs [1], aligns with the medicinal chemistry design principle of minimizing H‑bond donors for CNS penetration. This compound is therefore favored for constructing blood‑brain barrier‑permeable chemical probes.

Structure–Activity Relationship Studies Comparing 5‑yl vs 3‑yl Regioisomers

The distinct topological polar surface area (42.7 Ų) and atom‑connectivity pattern of the 5‑yl regioisomer [1] make it an essential comparator in SAR campaigns that map the spatial requirements of triazole‑binding pockets, enabling researchers to rationally select the optimal regioisomer for target engagement.

Reproducible High‑Throughput Screening with Quality‑Controlled Building Blocks

Procurement of methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine at a guaranteed minimum purity of 95% [1] ensures that compound libraries are free from confounding impurities, directly supporting the reproducibility standards required by industrial screening collections and academic core facilities.

Quote Request

Request a Quote for methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.